molecular formula C7H11N3O3 B1620052 Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- CAS No. 69352-55-2

Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)-

Cat. No.: B1620052
CAS No.: 69352-55-2
M. Wt: 185.18 g/mol
InChI Key: FATLUVZBHLRIQC-UHFFFAOYSA-N
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Description

Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- is a complex organic compound that features a hydrazine group, a hydroxyethyl group, and an isoxazolylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxyethyl Group: This step might involve the reaction of the isoxazole derivative with an appropriate hydroxyethylating agent.

    Introduction of the Hydrazine Group: This can be done by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions might target the isoxazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the isoxazole ring or the hydrazine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it might interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazine, 1-(2-hydroxyethyl)-2-(3-isoxazolylcarbonyl)-
  • Hydrazine, 1-(2-hydroxyethyl)-2-(4-methyl-3-isoxazolylcarbonyl)-

Uniqueness

The uniqueness of Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- lies in its specific substitution pattern, which might confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5-4-6(10-13-5)7(12)9-8-2-3-11/h4,8,11H,2-3H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATLUVZBHLRIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219400
Record name Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69352-55-2
Record name Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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